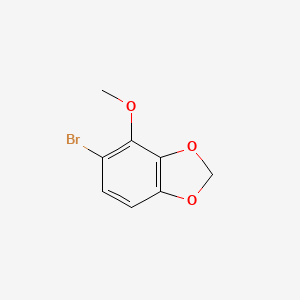

5-Bromo-4-methoxy-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-methoxy-1,3-benzodioxole is a chemical compound with the molecular formula C8H7BrO3 . It is a derivative of 1,3-Benzodioxole .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the coupling of 1-bromo-3,4-(methylenedioxy)benzene with β-methallyl alcohol was catalyzed by Pd(OAc)2 .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methoxy-1,3-benzodioxole consists of a benzodioxole core with a bromine atom and a methoxy group attached .Physical And Chemical Properties Analysis

5-Bromo-4-methoxy-1,3-benzodioxole has a molecular weight of 201.02 g/mol . It has a density of 1.7±0.1 g/cm3 . The boiling point is reported to be 268.6±0.0 °C at 760 mmHg .Applications De Recherche Scientifique

Insecticidal Activity

5-Bromo-4-methoxy-1,3-benzodioxole and its analogues show significant insecticidal activity. For instance, Vanmellaert, Deloof, and Jurd (1983) reported that certain concentrations of these compounds can inhibit the feeding and development of the Colorado potato beetle, leading to larval mortality (Vanmellaert, Deloof, & Jurd, 1983).

Anticancer and Antibacterial Properties

Research by Pişkin, Canpolat, and Öztürk (2020) highlights the potential use of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives in cancer treatment. Their study discusses the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, important for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds utilizing 5-Bromo-4-methoxy-1,3-benzodioxole is another key application. Labanauskas et al. (2004) have demonstrated the synthesis of derivatives exhibiting anti-inflammatory properties (Labanauskas et al., 2004).

Photodynamic Therapy

The application in photodynamic therapy is further supported by studies like that of Gupta et al. (2016), who conducted eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).

Photoinitiator in Polymerization

Yang et al. (2012) investigated the role of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives in photoinitiation of polymerization processes. Their research shows the potential use of these compounds in industrial applications, especially in the polymer industry (Yang et al., 2012).

Synthesis of Heterocycles

Martins (2002) reported on the synthesis of heterocycles using brominated 4-methoxy-1,3-benzodioxole, indicating its utility in producing a range of chemically diverse and potentially biologically active compounds (Martins, 2002).

Antioxidant Activity

Li et al. (2011) isolated bromophenols from marine red algae, showing that 5-Bromo-4-methoxy-1,3-benzodioxole derivatives possess antioxidant properties, indicating potential applications in food preservation and health products (Li et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-4-methoxy-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBKQPNOKDTJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2434795.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2434796.png)

![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)

![6-Cyclopropyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2434798.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2434802.png)

![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434807.png)

![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)